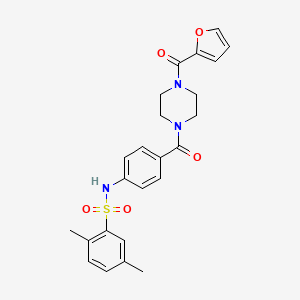

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S/c1-17-5-6-18(2)22(16-17)33(30,31)25-20-9-7-19(8-10-20)23(28)26-11-13-27(14-12-26)24(29)21-4-3-15-32-21/h3-10,15-16,25H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZQCBZXXJXZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with 4-aminobenzenesulfonamide under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and piperazine moieties play crucial roles in these interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs

Key Observations :

- The 2,5-dimethylbenzenesulfonamide group offers steric bulk and lipophilicity, contrasting with the quinoline-8-sulfonamide in the patent compound, which may improve solubility via aromatic nitrogen .

Key Observations :

- The target compound’s synthesis likely parallels methods for 7a–7d (e.g., coupling reactions in methanol with chromatographic purification).

- Absence of C=O IR bands in triazoles [7–9] highlights the importance of spectroscopic validation for tautomeric forms, a consideration for the target compound’s stability.

Biological Activity

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a furan moiety, a piperazine ring, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The structural arrangement of functional groups in this compound suggests that it may exhibit diverse pharmacological effects.

Structural Features

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Furan-2-carbonyl | A furan ring with a carbonyl group that enhances reactivity and biological activity. |

| Piperazine ring | A six-membered ring known for its role in various bioactive compounds. |

| Phenyl group | Provides hydrophobic characteristics and potential interactions with biological targets. |

| Dimethylbenzenesulfonamide | Introduces additional functional diversity and potential for enzyme inhibition. |

This combination of structural elements contributes to the compound's unique biological profile.

Antimicrobial Properties

Compounds containing piperazine and furan moieties have been reported to exhibit significant antimicrobial activity. For instance, derivatives of piperazine are known to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. The presence of the furan-2-carbonyl group in this compound may enhance its efficacy against various pathogens.

Anti-inflammatory Effects

Studies suggest that sulfonamide derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The specific structure of this compound may facilitate its binding to these enzymes, potentially leading to reduced inflammation.

Anticancer Activity

Research indicates that compounds with piperazine and furan scaffolds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest . The combination of functional groups in this compound may enhance its interaction with cancer cell targets, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Activity Study : A study on piperazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of furan moieties was found to significantly enhance antimicrobial potency.

- Anti-inflammatory Research : Research on sulfonamide compounds revealed their ability to inhibit COX enzymes effectively. This inhibition was linked to reduced production of pro-inflammatory mediators in vitro.

- Anticancer Mechanism Exploration : A study investigating the anticancer effects of furan-containing piperazines showed that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .

Q & A

Basic: How can researchers design a robust synthetic route for N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Couple furan-2-carbonyl chloride with piperazine under basic conditions (e.g., using triethylamine in dichloromethane) to form the furan-piperazine intermediate.

- Step 2: React this intermediate with 4-aminophenyl carbonyl chloride to generate the central piperazine-1-carbonylphenyl scaffold .

- Step 3: Sulfonamide formation by reacting the scaffold with 2,5-dimethylbenzenesulfonyl chloride in the presence of a coupling agent like HATU or DCC .

- Optimization: Control reaction parameters (e.g., temperature: 0–5°C for sulfonylation; solvent: DMF for polar intermediates) and use purification techniques like column chromatography (silica gel, 10% MeOH/CH₂Cl₂) .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions on the piperazine and benzene rings .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₄N₃O₅S).

- X-ray Powder Diffraction (XRPD): Identify crystalline phases and polymorphic forms .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting points .

Basic: How should researchers address solubility and stability challenges during experimental design?

Answer:

- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) with co-solvents like PEG-400. Solubility profiles can guide formulation for biological assays .

- Stability: Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide or furan moieties. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s pharmacological targets?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace furan-2-carbonyl with cyclopropylmethyl or acetyl groups) and compare activity in enzyme inhibition assays .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like PKM2 or dopamine receptors .

- Biological Assays: Evaluate IC₅₀ values in cell-based models (e.g., cancer cell lines for antiproliferative activity) .

Advanced: How can conflicting data in pharmacological studies be resolved?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines via STR profiling .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What crystallographic methods elucidate the compound’s 3D structure?

Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water mixture) and solve structures using SHELX .

- Key Parameters: Refine anisotropic displacement parameters and validate hydrogen bonding networks (e.g., piperazine N-H···O interactions) .

Advanced: How are in vivo pharmacokinetic models optimized for this compound?

Answer:

- Dosing Routes: Administer intravenously (IV) or orally (PO) in rodent models, with blood sampling at 0, 1, 2, 4, 8, 24h post-dose.

- Bioanalysis: Quantify plasma levels using LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC, Cmax, and t₁/₂ .

- Tissue Distribution: Perform whole-body autoradiography to assess penetration into target organs .

Advanced: What methodologies identify and quantify synthetic impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.